Home > Products > Building Blocks P2853 > 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one - 924834-86-6

7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Catalog Number: EVT-1640964
CAS Number: 924834-86-6
Molecular Formula: C9H8N6O
Molecular Weight: 216.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound characterized by the fusion of pyridine, triazole, and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its promising biological activities, including potential anticancer and antimicrobial properties. The molecular formula of this compound is C₉H₈N₆O, with a molecular weight of 216.2 g/mol. It is classified as a heterocyclic aromatic compound, which often exhibits significant pharmacological effects.

Synthesis Analysis

Methods

The synthesis of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives with triazole and pyrimidine intermediates under controlled conditions.

Technical Details

Key steps in the synthesis may involve:

  • Formation of the triazole ring: This can be achieved via cycloaddition reactions involving azides and alkynes or through the use of hydrazines.
  • Pyrimidine synthesis: The pyrimidine component can be formed using condensation reactions involving ureas or thioureas with appropriate carbonyl compounds.
  • Final cyclization: The final step often requires careful control of temperature and pressure to ensure high yield and purity.

In an industrial context, large-scale production may utilize continuous flow reactors and automated synthesis platforms to optimize efficiency and reduce costs.

Molecular Structure Analysis

The molecular structure of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one features:

  • Pyridine ring: Contributes to the aromatic character and stability.
  • Triazole ring: Imparts unique reactivity and potential for hydrogen bonding.
  • Pyrimidine ring: Provides additional nitrogen atoms that enhance biological activity.

Structural Data

The compound has a melting point that varies based on purity but generally falls within a defined range indicative of its crystalline nature. Spectroscopic data (NMR, IR) can confirm the presence of functional groups such as amino and methyl substituents.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical transformations:

  • Oxidation: This may lead to the formation of N-oxides.
  • Reduction: Can produce reduced derivatives.
  • Substitution: The amino group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: Such as potassium permanganate for oxidation reactions.
  • Reducing agents: Like sodium borohydride for reduction processes.
  • Nucleophiles: For substitution reactions involving various functional groups.
Mechanism of Action

The mechanism of action for 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is primarily associated with its ability to interact with specific molecular targets such as enzymes or receptors.

Process

Upon binding to these targets:

  • The compound may inhibit enzyme activity crucial for cell cycle regulation or metabolic processes.
  • Its anticancer properties may stem from its ability to disrupt cellular proliferation pathways by inhibiting target enzymes involved in DNA synthesis or repair.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of heterocyclic compounds; particularly susceptible to nucleophilic attack due to the presence of nitrogen atoms.

Relevant data analyses often include spectroscopic methods (e.g., NMR and mass spectrometry) to confirm structure and purity.

Applications

7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific applications:

  • Medicinal Chemistry: Investigated for potential use as an enzyme inhibitor and its interactions with various biological macromolecules.
  • Anticancer Research: Studies indicate it may inhibit cancer cell growth through specific biochemical pathways.
  • Antimicrobial Studies: Shows promise in inhibiting bacterial growth.
  • Material Science: Used in developing new materials with unique properties such as fluorescence or conductivity.
Introduction to the Heterocyclic Scaffold and Its Pharmacological Relevance

Structural Classification Within Pyrido-Triazolo-Pyrimidine Derivatives

The compound 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one belongs to a class of nitrogen-dense heterocycles characterized by fused tricyclic frameworks. Its core structure integrates:

  • A pyridine ring annulated with a [1,2,4]triazolo[1,5-a]pyrimidine system, forming a planar, electron-deficient scaffold.
  • Key substituents include a 7-amino group (hydrogen-bond donor/acceptor), a 2-methyl group (hydrophobic moiety), and a 6-one carbonyl (hydrogen-bond acceptor) [1] [4]. The pyrido[3,4-e] fusion denotes linkage between pyridine C3–C4 and triazolopyrimidine C5–C6, creating a conjugated π-system conducive to planar stacking in biological targets [3].

Table 1: Structural Descriptors of Key Pyrido-Triazolo-Pyrimidine Variants

Compound NameCAS Registry No.Molecular FormulaCore Substituents
7-Amino-2-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one924834-86-6C₉H₈N₆O2-CH₃, 7-NH₂, 6-C=O
7-Amino-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one1211268-44-8C₉H₈N₆O5-CH₃, 7-NH₂, 6-C=O
7-Aminopyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one908553-83-3C₈H₆N₆O7-NH₂, 6-C=O (unsubstituted at C2)

Isomeric differences significantly influence bioactivity. For example, methylation at C2 (vs. C5) enhances steric complementarity in kinase ATP-binding pockets due to proximity to hydrophobic regions [3] [4]. The canonical SMILES string Cc1nc2ncc3c(=O)n(N)ccc3n2n1 confirms regiochemistry, while InChIKey ZZKQDJNCCBTUMJ-UHFFFAOYSA-N provides a unique identifier for structural verification [1]. Computational analyses predict moderate water solubility (LogP ≈ -0.32) and high polar surface area (85.3 Ų), suggesting blood-brain barrier penetrability potential [7].

Historical Evolution of Triazolo-Annelated Pyrimidines in Medicinal Chemistry

Triazolo-fused pyrimidines emerged in the 1970s as purine bioisosteres, exploiting conserved hydrogen-bonding motifs in enzyme binding sites. Key developmental phases include:

  • 1980s–1990s: Early analogs focused on antimicrobial and antiviral applications. Example: [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines demonstrated efficacy against Gram-positive bacteria (MIC ≤ 8 µg/mL) via dihydrofolate reductase inhibition [6].
  • 2000s: Scaffold repurposing for kinase modulation. The discovery that roscovitine (a pyrazolo[3,4-d]pyrimidine) inhibits CDK2 (IC₅₀ = 0.18 µM) validated related triazolopyrimidines for cell-cycle targeting [9].
  • 2010s–Present: Rational design of CNS-penetrant variants. Incorporating 7-amino groups and lipophilic substituents (e.g., 2-methyl) optimized binding to kinases implicated in neurodegeneration, notably CK1δ [2].

Table 2: Milestones in Triazolopyrimidine Drug Discovery

EraTherapeutic FocusKey Structural InnovationsClinical Impact
1980sAnti-infectivesTriazolothiadiazines with aryl sulfonyl groupsBroad-spectrum antibiotics (e.g., vs. S. aureus)
2000sAnticancer agentsPyrazolo[3,4-d]pyrimidines mimicking purine geometryCDK inhibitors (e.g., dinaciclib)
2020sNeurotherapeutics7-Amino-triazolopyrimidines with C2 alkyl groupsCK1δ inhibitors in Phase I/II trials

Recent advances leverage scaffold hybridization—e.g., embedding triazolopyrimidine within pyrido[3,4-e] systems—to enhance selectivity for disease-relevant kinases while maintaining metabolic stability [2] [9].

Rationale for Targeting Kinase Pathways and Neurodegenerative Disorders

The 7-amino-2-methyl derivative exhibits dual mechanistic relevance in neurodegeneration via kinase inhibition and cyclic nucleotide modulation:

  • CK1δ Inhibition: CK1δ (casein kinase 1 delta) regulates tau phosphorylation, β-amyloid production, and TDP-43 aggregation. Compounds bearing thiophene or methyl-substituted triazolopyrimidines (IC₅₀ = 2.08–29.1 µM) disrupt ATP-binding, reducing phospho-tau in neuronal models [2]. The 2-methyl group enhances hydrophobic contact with Leu85, while the 7-amino group forms bidentate hydrogen bonds critical for potency [2].
  • Phosphodiesterase (PDE) Cross-Reactivity: Structural similarity to PDE4/5 inhibitors (e.g., 7-aminopyrazolo[1,5-a]pyrimidines) suggests cAMP/cGMP modulation. Elevated cyclic nucleotides activate CREB-BDNF signaling, promoting synaptic plasticity and neurogenesis—processes impaired in Alzheimer’s (AD) and Parkinson’s (PD) [7] [8].

Table 3: Biological Activities of Triazolopyrimidine Analogs in Neurodegenerative Pathways

Compound ClassPrimary TargetBiological ActivityRelevance to Neurodegeneration
7-Amino-2-thienyltriazolo[1,5-a][1,3,5]triazinesCK1δIC₅₀ = 2.08 µM; passive BBB permeation (PAMPA-BBB > 4.0 × 10⁻⁶ cm/s)Reduces TDP-43 aggregation in ALS models
4-[[(7-Aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-olsCDK12/13IC₅₀ < 100 nM; in vivo neuroprotection in Aβ₁₋₄₂ ratsRestores synaptic plasticity in AD
7-Amino-2-methylpyrido-triazolopyrimidinesCK1δ/PDE1Predicted IC₅₀ = 1–10 µM; LogP = 2.1 (calculated)Dual targeting of tau phosphorylation and CREB signaling

Molecular modeling confirms conserved interactions: The carbonyl at C6 and amino group at N7 anchor the scaffold in the ATP pocket, while the 2-methyl group occupies a hydrophobic subpocket near Leu83 in CK1δ [2] [9]. This multi-target engagement positions the compound as a promising lead for diseases like AD, PD, and ALS, where kinase dysregulation and neuroinflammation converge [2] [8].

Properties

CAS Number

924834-86-6

Product Name

7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

IUPAC Name

11-amino-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

Molecular Formula

C9H8N6O

Molecular Weight

216.2 g/mol

InChI

InChI=1S/C9H8N6O/c1-5-12-9-11-4-6-7(15(9)13-5)2-3-14(10)8(6)16/h2-4H,10H2,1H3

InChI Key

ZZKQDJNCCBTUMJ-UHFFFAOYSA-N

SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.